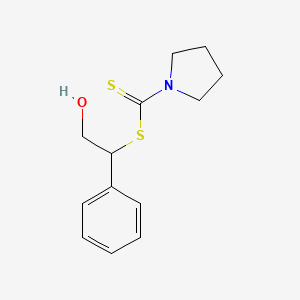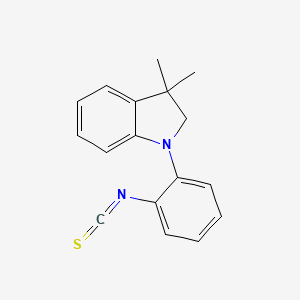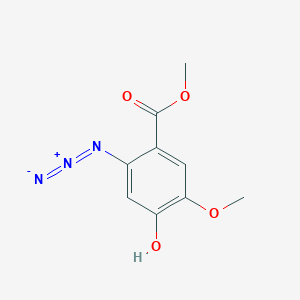amino}ethan-1-ol CAS No. 921752-37-6](/img/structure/B14187736.png)
2-{[3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-(Dimethylamino)-2,2-dimethylpropylamino}ethan-1-ol is an organic compound that contains both tertiary amine and primary alcohol functional groups. It is a colorless viscous liquid with a fishy, ammoniacal odor. This compound is used in various applications, including skin care products for improving skin tone and as a nootropic when taken orally .
Preparation Methods
The synthesis of 2-{3-(Dimethylamino)-2,2-dimethylpropylamino}ethan-1-ol typically involves the ethoxylation of dimethylamine . This process involves the reaction of dimethylamine with ethylene oxide under controlled conditions to produce the desired compound. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
2-{3-(Dimethylamino)-2,2-dimethylpropylamino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The tertiary amine group can undergo nucleophilic substitution reactions, forming various substituted amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{3-(Dimethylamino)-2,2-dimethylpropylamino}ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-(Dimethylamino)-2,2-dimethylpropylamino}ethan-1-ol involves its role as a precursor to acetylcholine, a neurotransmitter. The compound is believed to enhance cognitive function and mood by increasing acetylcholine levels in the brain. It interacts with molecular targets and pathways involved in neurotransmission, leading to improved cognitive performance and mood regulation .
Comparison with Similar Compounds
2-{3-(Dimethylamino)-2,2-dimethylpropylamino}ethan-1-ol can be compared with other similar compounds such as:
- N-Methylethanolamine
- Diethylethanolamine
- Diethanolamine
- N,N-Diisopropylaminoethanol
- Methyl diethanolamine
- Triethanolamine
- Bis-tris methane
These compounds share similar functional groups but differ in their specific chemical structures and applications. For example, while N-Methylethanolamine and Diethylethanolamine are also used in chemical synthesis, Triethanolamine is commonly used in cosmetics and personal care products .
Properties
CAS No. |
921752-37-6 |
|---|---|
Molecular Formula |
C10H24N2O |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-[[3-(dimethylamino)-2,2-dimethylpropyl]-methylamino]ethanol |
InChI |
InChI=1S/C10H24N2O/c1-10(2,8-11(3)4)9-12(5)6-7-13/h13H,6-9H2,1-5H3 |
InChI Key |
IIZZXZBTTDIAND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C)CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)



![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)

![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
